2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide
Description
2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, making it a unique structure in the realm of organic chemistry.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-9(2)17-11-6-7-13(18-10-4-5-10)12(8-11)14(16)15-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
ZMMPAENTPHIOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with methylamine under basic conditions.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups can be introduced through nucleophilic substitution reactions using cyclopropanol and isopropanol, respectively, in the presence of a suitable base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve a purity of at least 98%.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or isopropoxy groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
2-Cyclopropoxy-5-isopropoxy-N-methylbenzamide can be compared with similar compounds such as:
2-chloro-N-cyclopropyl-5-isopropoxy-3-methylbenzamide: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and biological activity.
2-Cyclopropoxy-5-isopropoxy-N-ethylbenzamide: This compound differs by having an ethyl group instead of a methyl group, potentially affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
